N-phenethyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Description
N-(2-Phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a complex organic compound that belongs to the class of imidazothiazole derivatives This compound features a unique structure that combines phenylethyl and phenylimidazothiazole moieties, making it an interesting subject for various scientific studies
Properties
Molecular Formula |
C21H19N3OS |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
InChI |
InChI=1S/C21H19N3OS/c25-20(22-12-11-16-7-3-1-4-8-16)13-18-15-26-21-23-19(14-24(18)21)17-9-5-2-6-10-17/h1-10,14-15H,11-13H2,(H,22,25) |
InChI Key |
HRRYITPATWKMNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazothiazole Core: The initial step involves the cyclization of appropriate thioamide and α-haloketone precursors to form the imidazothiazole core.
Phenylethyl Substitution: The next step involves the substitution of the phenylethyl group onto the imidazothiazole core through nucleophilic substitution reactions.
Acetamide Formation: Finally, the acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazothiazole ring.
Scientific Research Applications
N-(2-Phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in research to understand its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-Phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide: shares structural similarities with other imidazothiazole derivatives, such as:
Uniqueness
The uniqueness of N-(2-Phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and chemical properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
